N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline
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Overview
Description
N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its vibrant color and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methoxy-5-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the dimethylamino and nitro groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Dimethylamino)benzylidene)-2-hydroxy-3-methylbenzohydrazide
- N-(4-Nitrobenzylidene)-2-hydroxy-3-methylbenzohydrazide
- N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide
Uniqueness
N-(4-(Dimethylamino)benzylidene)-2-methoxy-5-nitroaniline stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of both dimethylamino and nitro groups enhances its reactivity and makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H17N3O3 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-[(2-methoxy-5-nitrophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3O3/c1-18(2)13-6-4-12(5-7-13)11-17-15-10-14(19(20)21)8-9-16(15)22-3/h4-11H,1-3H3 |
InChI Key |
DCYPRFGGCZYRCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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